2-(4-Hydroxy-phenyl)-quinolin-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)quinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-4-1-10(2-5-12)14-7-3-11-9-13(18)6-8-15(11)16-14/h1-9,17-18H |
InChI Key |
SEKOFPJLRLFURL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)O)O |
Origin of Product |
United States |
Research Context and Significance of 2 Aryl Hydroxyquinoline Scaffolds in Chemical Biology and Materials Science
Historical Development of Quinoline (B57606) Chemistry in Academic Research
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. iipseries.orgnih.govwikipedia.org However, the academic and commercial interest in quinolines surged in the latter half of the 19th century, driven by the dye industry and the study of natural alkaloids like quinine (B1679958). organicreactions.org This period saw the development of several foundational synthetic methods for creating the quinoline core, many of which are still in use today. iipseries.orgorganicreactions.org
Key among these was the Skraup synthesis (1880), which originally involved heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orguop.edu.pk This method, though sometimes vigorous, proved to be a versatile route to the parent quinoline and its substituted derivatives. wikipedia.orgorganicreactions.org Shortly after, other crucial methods were established, including the Friedländer synthesis (1882), which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group, and the Combes quinoline synthesis (1888), which utilizes the reaction of anilines with β-diketones. organicreactions.orgwikipedia.orgdrugfuture.comwikipedia.org These classical reactions laid the groundwork for the extensive exploration of quinoline derivatives in academic and industrial research. iipseries.orgorganicreactions.org
| Synthesis Method | Year Reported | Key Reactants | Significance |
|---|---|---|---|
| Skraup Synthesis | 1880 | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | A fundamental and widely used method for synthesizing the core quinoline structure. wikipedia.orgnumberanalytics.com |
| Friedländer Synthesis | 1882 | o-aminoaryl aldehyde/ketone, compound with α-methylene group | A versatile method for producing substituted quinolines with operational simplicity. organicreactions.orgwikipedia.orgjk-sci.com |
| Combes Synthesis | 1888 | Primary arylamine, β-diketone | Offers a distinct route to 2,4-substituted quinolines. drugfuture.comwikipedia.org |
| Doebner-von Miller Reaction | 1881 | Aniline, α,β-unsaturated carbonyl compound | A variation of the Skraup synthesis, leading to substituted quinolines. iipseries.org |
| Knorr Synthesis | 1886 | β-ketoanilide, sulfuric acid | A method for converting β-ketoanilides into 2-hydroxyquinolines. iipseries.org |
Overview of Hydroxyquinoline Derivatives in Chemical Biology and Materials Science
The introduction of a hydroxyl group onto the quinoline ring, creating hydroxyquinolines, dramatically expands the compound's utility. 8-Hydroxyquinoline (B1678124), in particular, is a well-studied derivative known for its potent metal-chelating properties. nih.govwikipedia.orgnih.gov The proximity of the hydroxyl group to the nitrogen atom allows it to act as a bidentate ligand, forming stable complexes with a wide array of metal ions. nih.govscispace.com This chelating ability is central to many of its biological activities and applications. nih.govresearchgate.net
Beyond chelation, hydroxyquinoline derivatives are pivotal in materials science, notably as components in organic light-emitting diodes (OLEDs). scispace.comresearchgate.netrroij.com The aluminum complex of 8-hydroxyquinoline is a classic example of an electron-transporting and emitting material used in OLEDs. wikipedia.org Furthermore, these compounds serve as fluorescent chemosensors for detecting metal ions. scispace.comrroij.com
The quinoline skeleton is a recurring motif in a multitude of natural products, especially in alkaloids. iipseries.orgnih.gov The most prominent example is quinine , an alkaloid extracted from the bark of the Cinchona tree, which was a primary treatment for malaria for centuries. nih.govresearchgate.netglobalresearchonline.net The discovery and isolation of quinine were significant historical events that spurred the development of synthetic quinoline chemistry. researchgate.net Other biologically active alkaloids containing the quinoline core include cinchonine (B1669041) and cinchonidine. iipseries.org 8-Hydroxyquinoline itself has been identified as a natural product in the root exudate of the invasive plant Centaurea diffusa, where it exhibits allelopathic effects. wikipedia.orgtoku-e.com
Building upon the scaffolds found in nature, chemists have synthesized a vast library of hydroxyquinoline analogues with a wide spectrum of biological activities. wikipedia.orgnih.gov These synthetic derivatives are crucial in drug discovery and development. nih.govresearchgate.net For instance, 8-hydroxyquinoline derivatives have been investigated for their neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netrroij.com The ability of these compounds to interact with metal ions is often linked to their mechanism of action in diseases where metal dysregulation is a factor, such as neurodegenerative disorders. nih.govnih.gov Synthetic modifications at various positions on the quinoline ring allow for the fine-tuning of these biological activities, leading to the development of potent and selective therapeutic agents. nih.govnih.gov
Current Research Focus on 2-Aryl-Hydroxyquinolines
Research into 2-aryl-hydroxyquinolines, a specific subclass of hydroxyquinolines, has revealed their potential as potent biologically active agents. Studies have demonstrated that the introduction of an aryl group at the 2-position of the quinoline ring can lead to significant anticancer activity. For example, series of 2-arylquinoline derivatives have shown selective cytotoxicity against various human cancer cell lines, including prostate and cervical cancer cells. rsc.org
The synthesis of these compounds often employs methods that can create the substituted quinoline core in a controlled manner. nih.govacs.orgacs.org Research has focused on developing new synthetic routes and optimizing existing ones to produce libraries of these compounds for biological screening. nih.gov For instance, 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives have been synthesized and evaluated for their antiproliferative effects, with some compounds showing potent inhibitory activity against cancer cell lines. nih.gov The presence of hydroxyl groups on both the quinoline and the aryl moiety, as in 2-(4-Hydroxy-phenyl)-quinolin-6-ol, offers multiple sites for further functionalization or for interaction with biological targets.
Research Objectives and Scope for In-depth Academic Inquiry into this compound
A detailed survey of the scientific literature indicates that the specific compound This compound has not been the subject of extensive, focused research. Its significance is therefore largely inferred from the broader class of 2-aryl-hydroxyquinolines. An in-depth academic inquiry would be positioned to explore its unique properties and potential applications.
The primary research objectives for this compound would be:
Novel Synthesis and Characterization: Developing an efficient and scalable synthesis for this compound and fully characterizing its structural, electronic, and photophysical properties.
Biological Activity Screening: A thorough investigation of its bioactivity would be a priority. Based on related structures, this would include:
Anticancer Potential: Screening against a panel of human cancer cell lines is warranted, given the demonstrated cytotoxicity of related 2-arylquinolines. rsc.orgnih.gov A study on 4-(N-phenyl-N'-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines identified potent mTOR inhibitors, suggesting that the 6-hydroxyphenylquinoline scaffold could be a valuable pharmacophore for anticancer drug design. researchgate.net
Enzyme Inhibition: Investigating its potential as an inhibitor of kinases or other enzymes implicated in disease. researchgate.net
Antioxidant and Neuroprotective Properties: The presence of two phenolic hydroxyl groups suggests potential antioxidant activity and the ability to chelate metal ions, which are relevant to neurodegenerative diseases. nih.govresearchgate.net
Materials Science Applications: The di-hydroxy substitution pattern makes it an interesting candidate for materials science. Research could explore its use in:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The two hydroxyl groups and the quinoline nitrogen provide multiple coordination sites for building novel materials.
OLEDs and Sensors: Evaluating its potential as a ligand for emissive metal complexes or as a fluorescent sensor for specific analytes. researchgate.netrroij.com
The scope of inquiry would be to establish the fundamental chemistry and biological profile of this specific molecule, thereby determining if its unique di-hydroxy-aryl-quinoline structure offers advantages over more extensively studied analogues.
Synthetic Methodologies for 2 4 Hydroxy Phenyl Quinolin 6 Ol and Its Structural Analogs
Classical Approaches to Quinoline (B57606) Core Synthesis
The foundational methods for constructing the quinoline ring system were developed in the late 19th and early 20th centuries. These classical approaches typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds under strong acid or base catalysis and often at high temperatures. nih.goviipseries.orgresearchgate.net
Condensation Reactions (e.g., Skraup, Döbner-Miller, Friedländer, Knoevenagel)
Several named reactions are cornerstones of classical quinoline synthesis and can be adapted for the preparation of 2-aryl-6-hydroxyquinolines.
The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgresearchgate.net A variation of this, the Döbner-Miller reaction , utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones, reacting with anilines in the presence of an acid catalyst. wikipedia.orgresearchgate.net This method is a common route to 2- and 4-substituted quinolines. nih.gov However, the original Döbner-Miller reaction was often plagued by low yields due to the acid-catalyzed polymerization of the carbonyl substrate. nih.gov
The Friedländer synthesis is a particularly straightforward and widely used method for producing polysubstituted quinolines. eurekaselect.comijcce.ac.ir It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or β-ketoester. eurekaselect.comwikipedia.org This reaction can be catalyzed by both acids and bases. wikipedia.org For the synthesis of 2-(4-hydroxyphenyl)quinolin-6-ol, a potential route would involve the reaction of a 5-hydroxy-2-aminobenzophenone derivative with a suitable acetophenone. The reaction mechanism can proceed through two pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org
The Knoevenagel condensation , while not a direct quinoline synthesis itself, can be a key step in a multi-step sequence. For instance, an o-nitrobenzaldehyde can undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by reductive cyclization to form the quinoline ring. nih.gov
| Classical Reaction | Reactants | Key Features | Typical Products |
|---|---|---|---|
| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Harsh conditions, uses strong acids. nih.gov | Unsubstituted or simple quinolines. |
| Döbner-Miller Reaction | Aniline (B41778), α,β-unsaturated carbonyl compound, acid catalyst | Forms 2- and 4-substituted quinolines. nih.govwikipedia.org | 2,4-Disubstituted quinolines. iipseries.org |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Simple and straightforward, catalyzed by acid or base. eurekaselect.comwikipedia.org | Polysubstituted quinolines. eurekaselect.com |
| Knoevenagel Condensation (in sequence) | o-Nitrobenzaldehyde, active methylene compound | Part of a multi-step synthesis involving reductive cyclization. nih.gov | Substituted quinolines. |
Intramolecular Cyclization Strategies
Intramolecular cyclization offers another classical route to the quinoline core. These strategies often involve the cyclization of pre-functionalized precursors. For example, β-(2-aminophenyl)-α,β-ynones can undergo intramolecular cyclization to yield quinolines at room temperature. nih.gov Another approach is the Dieckmann cyclization, which is an intramolecular version of the Claisen condensation, although this is more commonly used for forming five- or six-membered rings from diesters. youtube.com The synthesis of 2-(hydroxyphenyl)quinolin-4-ones has been achieved through the cyclization of amide intermediates in a basic dioxane solution. nih.gov
Modern Catalytic and Green Chemistry Strategies
In recent years, there has been a significant shift towards developing more efficient, selective, and environmentally benign methods for quinoline synthesis. numberanalytics.comijpsjournal.comacs.org These modern approaches often utilize transition-metal catalysts, metal-free conditions, and alternative energy sources like microwaves to improve reaction outcomes and reduce environmental impact. nih.govacs.org
Transition-Metal Catalyzed Cross-Coupling and Cyclization Reactions
Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for various C-C and C-N bond-forming reactions integral to quinoline synthesis. numberanalytics.com For instance, palladium catalysts are widely used in cross-coupling reactions like the Suzuki-Miyaura reaction, which can be employed to form a biaryl precursor that is subsequently cyclized to a quinoline. numberanalytics.com Copper catalysts are often used in Ullmann-type coupling reactions to form aryl amines, another key intermediate for quinoline synthesis. numberanalytics.com
Domino reactions, where multiple bond-forming events occur in a single pot, have been developed using copper catalysis to synthesize quinolines from enaminones and 2-halobenzaldehydes. rsc.org Nickel-catalyzed reactions have also been developed for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org Furthermore, rhodium-catalyzed oxidative coupling of aryl aldimines and alkynes provides a route to 3,4-disubstituted isoquinolines, a related heterocyclic system. acs.org
| Catalyst Type | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium | Suzuki-Miyaura cross-coupling, Heck cyclization | High efficiency and selectivity in C-C bond formation. | numberanalytics.com |
| Copper | Ullmann-type coupling, Domino reactions | Effective for C-N bond formation and multi-component reactions. | numberanalytics.comrsc.org |
| Nickel | Dehydrogenative condensation | Sustainable synthesis from readily available alcohols. | organic-chemistry.org |
| Rhodium | Oxidative cross-coupling/cyclization | Access to structurally diverse isoquinolines. | acs.org |
Metal-Free Approaches and Oxidative Dehydrogenation
Growing environmental concerns have spurred the development of metal-free synthetic routes. nih.gov These methods often rely on the use of organocatalysts or simply heat and a suitable solvent system. Metal-free domino reactions for quinoline synthesis have been extensively reviewed, highlighting their efficiency in generating molecular complexity from simple starting materials. researchgate.net
One notable strategy is the direct oxidative cross-coupling of isoquinolines and 2-naphthols to produce QUINOL scaffolds in a metal-free manner, which is relevant for the synthesis of certain quinoline analogs. nih.gov Another metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by an acid and an oxidant, to yield substituted quinolines. frontiersin.orgfrontiersin.orgnih.gov Additionally, a transition-metal-free synthesis of 4-arylquinolines has been developed using anilines, alkynes, and DMSO as a one-carbon source. acs.org The oxidative dehydrogenation of tetrahydroquinolines to quinolines can be achieved using o-quinone-based catalysts or visible-light-mediated aerobic dehydrogenation with a titanium dioxide catalyst, offering green alternatives. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly reducing reaction times and often improving yields. mdpi.comacs.orgingentaconnect.combenthamdirect.combohrium.com This technique has been successfully applied to classical reactions like the Friedländer synthesis, where the use of an organocatalyst supported on acidic alumina (B75360) under microwave irradiation provides an efficient and green method for preparing substituted quinolines. bohrium.com Microwave irradiation has also been employed in one-pot, three-component reactions to synthesize complex quinoline-hybrid molecules. acs.org The benefits of MAOS include not only shorter reaction times but also enhanced yields and purity of the final products. acs.orgbenthamdirect.com
Sustainable Solvent Systems (e.g., Water-Mediated Reactions)
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like quinolines, with a strong emphasis on replacing hazardous organic solvents with more environmentally benign alternatives. rsc.org Water, in particular, has emerged as a solvent of choice due to its low cost, non-toxicity, non-flammability, and unique chemical properties that can enhance reaction rates and selectivity. eurekalert.orgresearchgate.net
Water-mediated syntheses of the quinoline core are often achieved through classical reactions like the Friedländer annulation. This reaction typically involves the condensation of an o-aminoaryl ketone with a compound containing an active methylene group. researchgate.net The use of water as a solvent in these reactions not only aligns with green chemistry principles but can also simplify product isolation. eurekalert.org Various catalysts have been shown to be effective in water, facilitating high yields of polysubstituted quinolines. researchgate.netresearchgate.net For instance, the Friedländer synthesis has been successfully performed in water using catalysts such as hydrochloric acid or scandium tris(dodecyl sulfate), providing mild and efficient routes to various quinoline derivatives. researchgate.net
Beyond water, other green solvent systems have been explored. Glycerol, a biodegradable liquid derived from renewable sources, has been used as a solvent for the synthesis of quinolines catalyzed by niobium(V) chloride, affording high yields in short reaction times. researchgate.net Additionally, solvent-free approaches, such as ball milling, represent a promising frontier in sustainable chemistry, eliminating solvent use entirely and minimizing waste. rsc.orgnottingham.ac.uk
The table below summarizes various sustainable solvent systems used in quinoline synthesis.
| Solvent System | Catalyst Example | Typical Reaction | Key Advantages |
| Water | KHSO₄, HCl | Friedländer Annulation | Low cost, non-toxic, non-flammable, simplified workup. researchgate.netresearchgate.net |
| Glycerol | NbCl₅ | Friedländer-type Condensation | Biodegradable, low vapor pressure, high yields. researchgate.net |
| Solvent-Free | None (Mechanochemistry) | Ball Milling | Eliminates solvent waste, unique reactivity. rsc.org |
| Water | Zinc Powder | Sulfonylation | Inexpensive metal catalyst, green medium. rsc.org |
Regioselective Functionalization and Derivatization Strategies
The precise placement of functional groups on the quinoline scaffold is critical for tuning the molecule's properties. Regioselective strategies allow chemists to build and modify molecules like 2-(4-Hydroxy-phenyl)-quinolin-6-ol with a high degree of control.
Introduction of Hydroxyl, Phenyl, and Other Substituents at Specific Positions
The synthesis of this compound inherently requires control over the placement of the C2-phenyl and C6-hydroxyl groups. This is often achieved by selecting starting materials that already contain these or precursor functionalities, which are then carried through a ring-forming reaction like the Friedländer or Doebner-von Miller synthesis. ijpsjournal.comiipseries.org
For post-synthesis modification, modern synthetic methods offer powerful tools for regioselective C-H functionalization. nih.gov These transition-metal-catalyzed reactions can directly replace a hydrogen atom at a specific position on the quinoline ring with a new functional group, avoiding the need for pre-functionalized starting materials. nih.gov Another advanced technique is the use of directed metalation, for instance, via magnesiation using reagents like TMPMgCl·LiCl. nih.govacs.org This approach allows for the introduction of electrophiles at specific, otherwise unreactive, positions on the quinoline core. nih.gov
The introduction of hydroxyl groups, in particular, can be accomplished via several routes. One method involves the oxidation of an organoboron intermediate, which can be formed regioselectively on the quinoline ring. acs.org The phenyl group at the C2 position is commonly installed by using a 2-aminoaryl ketone and an α-aryl ketone in a cyclocondensation reaction. researchgate.net
Synthesis of Analogues for Structure-Activity/Property Relationship Studies
To investigate structure-activity relationships (SAR), researchers systematically synthesize analogues of a lead compound. For this compound, this involves modifying three key regions: the quinoline core, the C6-hydroxyl group, and the C2-(4-hydroxyphenyl) group.
The introduction of different substituents on the quinoline ring can significantly alter a compound's properties. For example, studies on other quinoline scaffolds have shown that introducing halogens (e.g., chloro, bromo) or methoxy (B1213986) groups at various positions can dramatically impact biological activity. orientjchem.orgnih.gov Similarly, the length and nature of alkyl chains attached to the quinoline nitrogen or other positions are varied to study their effect. nih.gov
The phenolic hydroxyl groups are also key targets for modification. They can be alkylated to form ethers or acylated to form esters, which changes the molecule's hydrogen-bonding capacity and lipophilicity. The position of the hydroxyl group on the C2-phenyl ring could be moved from the para (C4') to the meta (C3') or ortho (C2') position to probe the spatial requirements of a biological target. nih.gov
The table below illustrates a hypothetical strategy for generating analogues for SAR studies based on the lead compound this compound.
| Modification Site | Type of Variation | Example Analogue | Rationale for Study |
| Quinoline Core | Halogenation | 7-Chloro-2-(4-hydroxyphenyl)quinolin-6-ol | Investigate the effect of electron-withdrawing groups on the benzo ring. nih.gov |
| Quinoline Core | Alkoxylation | 6-Methoxy-2-(4-hydroxyphenyl)quinoline | Study the impact of replacing a hydrogen-bond donor with a donor/acceptor group. orientjchem.org |
| C6-Substituent | Esterification | 2-(4-Hydroxyphenyl)quinolin-6-yl acetate (B1210297) | Examine the effect of a prodrug-like modification. |
| C2-Phenyl Ring | Hydroxyl Position | 2-(2-Hydroxyphenyl)quinolin-6-ol | Probe the importance of the hydroxyl group's spatial orientation. nih.gov |
| C2-Phenyl Ring | Substitution | 2-(4-Fluorophenyl)quinolin-6-ol | Assess the influence of bioisosteric replacement of hydroxyl with fluorine. orientjchem.org |
Purification and Spectroscopic Characterization Methodologies for Synthetic Products (Focus on Research Purity and Structural Elucidation)
Following synthesis, rigorous purification is essential to obtain materials of high purity suitable for research. Common methods include recrystallization from an appropriate solvent system and column chromatography. google.comsapub.org For quinoline derivatives, flash chromatography on silica (B1680970) gel is a standard technique for separating the desired product from unreacted starting materials and byproducts. nih.gov The purity of the final compound is often assessed by techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis. researchgate.netsapub.org
Once purified, the definitive structural elucidation of this compound and its analogues is accomplished using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for determining the precise structure.
¹H NMR : Provides information on the number and environment of protons. The aromatic protons on the quinoline and phenyl rings will appear as a series of doublets, triplets, and multiplets in the characteristic downfield region (typically 6.5-9.0 ppm). The protons of the two hydroxyl groups will appear as singlets that are often exchangeable with D₂O. The coupling constants between adjacent protons are crucial for confirming the substitution pattern. researchgate.netresearchgate.net
¹³C NMR : Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts indicate the type of carbon (e.g., aromatic, C-O). researchgate.net
³¹P NMR : For quantitative analysis of hydroxyl groups, the sample can be derivatized with a phosphorus-containing reagent. The resulting ³¹P NMR spectrum provides distinct signals for different types of hydroxyl groups (e.g., aliphatic vs. phenolic), allowing for their precise quantification. sci-hub.sespringernature.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be observed for O-H stretching (broad band, ~3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic rings (~1500-1620 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹). researchgate.net
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, which confirms its elemental formula. researchgate.net
The table below summarizes the expected spectroscopic data for the characterization of this compound.
| Spectroscopic Technique | Expected Observations | Information Obtained |
| ¹H NMR | Signals in aromatic region (6.5-9.0 ppm); two exchangeable OH singlets. | Proton framework, substitution pattern. researchgate.net |
| ¹³C NMR | Signals for all unique carbons; downfield shifts for carbons attached to N and O. | Carbon skeleton confirmation. researchgate.net |
| IR Spectroscopy | Broad O-H stretch (~3200-3400 cm⁻¹); Aromatic C=C/C=N stretches (~1500-1620 cm⁻¹). | Presence of key functional groups (hydroxyl, aromatic rings). researchgate.net |
| HRMS (ESI) | Molecular ion peak corresponding to the exact mass of C₁₅H₁₁NO₂. | Unambiguous confirmation of molecular formula. researchgate.net |
Spectroscopic and Photophysical Investigations of 2 4 Hydroxy Phenyl Quinolin 6 Ol and Its Derivatives
Electronic Absorption Spectroscopy: Electronic Transitions and Solvent Effects
Electronic absorption spectroscopy, which measures the absorption of light by a molecule as a function of wavelength, is fundamental to understanding the electronic transitions within a molecule. For 2-(4-Hydroxy-phenyl)-quinolin-6-ol and its derivatives, this technique reveals crucial information about how their structure and environment influence their electronic properties.
UV-Visible Absorption Band Analysis and Solvatochromism
The UV-Visible absorption spectrum of a compound provides a fingerprint of its electronic structure. In the case of this compound and similar molecules, the absorption bands observed in the ultraviolet and visible regions of the electromagnetic spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are typically of the π → π* and n → π* type, characteristic of aromatic and heterocyclic systems containing heteroatoms with lone pairs of electrons.
The position, intensity, and shape of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from the differential solvation of the ground and excited states of the molecule. nih.gov By studying the absorption spectra in a range of solvents with varying polarity, hydrogen bonding capabilities, and refractive indices, one can probe the nature of the electronic transitions and the charge distribution in the molecule in its different electronic states. nih.gov
For instance, a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity often indicates that the excited state is more polar than the ground state. Conversely, a shift to shorter wavelengths (a hypsochromic or blue shift) suggests that the ground state is more stabilized by the polar solvent than the excited state.
The solvatochromic behavior of related compounds, such as 2,6-bis(4-hydroxybenzylidene) cyclohexanone (B45756) (BZCH), has been investigated using multiparametric linear regression analyses based on empirical solvent scales like the Kamlet–Abraham–Taft (KAT) and Catalán models. nih.govnih.gov These studies have shown that both non-specific solute-solvent interactions (related to solvent polarity and polarizability) and specific interactions (like hydrogen bonding) play a role in the observed spectral shifts. nih.gov The Catalán solvent dipolarity/polarizability parameters, in particular, were found to be significant in describing the solvatochromic behavior, a finding also supported by the KAT and Laurence models. nih.gov
The following table summarizes the types of electronic transitions and the expected solvent effects on the UV-Visible absorption bands of aromatic and heterocyclic compounds like this compound.
| Solvent Property | Effect on π → π Transitions | Effect on n → π Transitions |
| Polarity | Small shifts, typically bathochromic (red shift) | Significant hypsochromic (blue shift) |
| Hydrogen Bonding | Can cause both red and blue shifts depending on the specific interactions | Strong hypsochromic (blue shift) due to stabilization of the ground state lone pair |
| Refractive Index | Generally causes a bathochromic (red shift) with increasing refractive index | Minor effects |
Fluorescence Spectroscopy: Emission Properties and Quantum Yield Determinations
Fluorescence spectroscopy is a powerful technique that provides information about the excited state of a molecule after it has absorbed light. It involves exciting a molecule to a higher electronic state and then detecting the light it emits as it returns to the ground state.
Excitation and Emission Spectra Analysis
The excitation spectrum of a compound is a plot of the fluorescence intensity at a fixed emission wavelength versus the excitation wavelength. In many cases, the excitation spectrum closely resembles the absorption spectrum, which confirms that the fluorescence originates from the species that absorbs the light.
The emission spectrum, on the other hand, is a plot of the fluorescence intensity versus the emission wavelength, while the excitation wavelength is held constant. A key feature of fluorescence is the Stokes shift, which is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. This shift arises from energy loss in the excited state due to vibrational relaxation and solvent reorientation before fluorescence occurs. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic structure in the excited state. mdpi.com
For compounds capable of undergoing excited-state intramolecular proton transfer (ESIPT), the emission spectrum can be particularly informative. mdpi.com The ESIPT process involves the transfer of a proton within the same molecule in the excited state, leading to the formation of a new, electronically excited tautomer. mdpi.com This tautomer can then fluoresce, often at a much longer wavelength (a larger Stokes shift) than the original "normal" emission. mdpi.com The presence of a dual emission, with both a normal Stokes-shifted band and a large Stokes-shifted tautomer emission, can be a clear indicator of an ESIPT process.
The following table illustrates a hypothetical analysis of excitation and emission spectra for a compound exhibiting ESIPT.
| Spectrum | Wavelength (nm) | Interpretation |
| Absorption Maximum (λabs) | 350 | Excitation of the normal (enol) form |
| Normal Emission Maximum (λem, N) | 420 | Fluorescence from the excited enol form |
| Tautomer Emission Maximum (λem, T) | 550 | Fluorescence from the excited keto-tautomer formed via ESIPT |
| Excitation Maximum (monitored at λem, N) | 350 | Corresponds to the absorption of the enol form |
| Excitation Maximum (monitored at λem, T) | 350 | Also corresponds to the absorption of the enol form, confirming the ESIPT process |
Fluorescence Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 means that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is sensitive to its environment and any processes that compete with fluorescence, such as non-radiative decay or quenching.
The quantum yield and lifetime are related to the radiative (kr) and non-radiative (knr) decay rates of the excited state by the following equations:
Φf = kr / (kr + knr) τf = 1 / (kr + knr)
Therefore, by measuring both the quantum yield and the lifetime, it is possible to determine the individual rate constants for radiative and non-radiative decay. For example, for a compound with a high quantum yield, the radiative decay rate is much larger than the non-radiative decay rate. Conversely, for a compound with a low quantum yield, non-radiative processes dominate the de-excitation of the excited state.
The determination of absolute fluorescence quantum yields can be performed using an integrating sphere. acs.org Alternatively, a relative method can be used where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. nih.gov Rhodamine 6G in ethanol (B145695) (Φf ≈ 0.95) and fluorescein (B123965) in 0.1 N NaOH (Φf ≈ 0.925) are commonly used standards. nih.gov
The following table provides a hypothetical example of fluorescence quantum yield and lifetime data for a series of related compounds.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Radiative Rate Constant (kr, s-1) | Non-radiative Rate Constant (knr, s-1) |
| Derivative A | Cyclohexane | 0.10 | 1.0 | 1.0 x 108 | 9.0 x 108 |
| Derivative A | Ethanol | 0.50 | 2.5 | 2.0 x 108 | 2.0 x 108 |
| Derivative B | Cyclohexane | 0.80 | 4.0 | 2.0 x 108 | 0.5 x 108 |
| Derivative B | Ethanol | 0.95 | 4.75 | 2.0 x 108 | 0.1 x 108 |
Mechanistic Elucidation of Photophysical Behavior
Understanding the mechanisms that govern the photophysical behavior of molecules like this compound is crucial for predicting their properties and designing new molecules with tailored functionalities. A key process in many such hydroxy-substituted aromatic compounds is Excited State Intramolecular Proton Transfer (ESIPT).
Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
ESIPT is a photochemically induced reaction where a proton is transferred from a donor group (like a hydroxyl group) to an acceptor group (like a nitrogen atom) within the same molecule. mdpi.com This process typically occurs on an ultrafast timescale, often in the femtosecond to picosecond range. illinois.educhemrxiv.org A prerequisite for ESIPT is the presence of an intramolecular hydrogen bond in the ground state, which provides a pre-existing pathway for the proton transfer. mdpi.com
Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor can be significantly enhanced, driving the proton transfer process. mdpi.com This results in the formation of a photo-tautomer in the excited state, which has a different electronic structure and geometry compared to the initially excited "normal" form. mdpi.com
The ESIPT process can be represented by the following general scheme:
Normal Form (Enol) + hν → Excited Normal Form (Enol) → Excited Tautomer (Keto) → Tautomer (Keto) + hν' (fluorescence) or heat
The excited tautomer can then relax to its ground state either radiatively by emitting a photon (tautomer fluorescence) or non-radiatively through internal conversion or intersystem crossing. The tautomer fluorescence is characteristically observed at a much longer wavelength (larger Stokes shift) compared to the fluorescence of the normal form, due to the significant reorganization of charge and geometry upon tautomerization. mdpi.com
The study of ESIPT is often supported by computational methods, such as time-dependent density functional theory (TD-DFT), which can provide insights into the potential energy surfaces of the ground and excited states and help to rationalize the experimental observations. nih.gov
The following table outlines the key steps and characteristics of the ESIPT mechanism.
| Step | Description | Key Features |
| 1. Photoexcitation | The molecule in its normal (enol) form absorbs a photon and is promoted to an excited electronic state (enol). | Governed by the absorption spectrum. |
| 2. Proton Transfer | In the excited state, a proton is transferred from the donor group to the acceptor group, forming the excited tautomer (keto). | Ultrafast process; requires an intramolecular hydrogen bond. |
| 3. Relaxation of Tautomer | The excited tautomer relaxes to its ground state. | Can be radiative (tautomer fluorescence) or non-radiative. |
| 4. Tautomer Fluorescence | Emission of a photon from the excited tautomer. | Characterized by a large Stokes shift. |
| 5. Ground State Reversion | The ground state tautomer typically reverts back to the more stable normal form. | This back-reaction is usually very fast. |
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a critical process that can influence the fluorescence properties of molecules like this compound. In many quinoline (B57606) derivatives, the nitrogen atom in the quinoline ring can act as an electron donor or acceptor, facilitating PET. This process often leads to fluorescence quenching, where the excited state energy is dissipated through electron transfer rather than radiative decay.
The efficiency of PET is highly dependent on the molecular structure and the surrounding environment. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl or quinoline rings can significantly alter the thermodynamics and kinetics of the electron transfer process. In the case of this compound, the hydroxyl groups can also participate in PET, either by donating a proton or an electron, further complicating the photophysical behavior. The likelihood of PET is also influenced by the solvent polarity, as polar solvents can stabilize the resulting charge-separated state, making the process more favorable.
Influence of the Molecular Environment on Emission
The emission properties of this compound and its derivatives are highly sensitive to the surrounding molecular environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon excitation. researchgate.net
Solvatochromism:
The interaction between the solute molecule and the solvent molecules can lead to shifts in the absorption and emission spectra. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum of many quinoline derivatives. researchgate.net This is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of the more polar excited state by polar solvent molecules lowers its energy, resulting in emission at longer wavelengths.
The relationship between the Stokes shift (the difference in wavelength between the maximum of absorption and emission) and the solvent polarity can be described by the Lippert-Mataga equation. This relationship allows for the estimation of the change in dipole moment upon excitation. For many hydroxyquinoline derivatives, a significant increase in the Stokes shift with increasing solvent polarity has been observed, confirming a more polar excited state. researchgate.net
Acidochromism and Photochromism:
The hydroxyl groups in this compound make it susceptible to changes in pH. Deprotonation of the hydroxyl groups in a basic medium can lead to the formation of a phenolate (B1203915) species, which typically results in a significant red-shift in both the absorption and emission spectra. This acidochromic behavior is often reversible upon the addition of an acid. semanticscholar.org
Furthermore, some related compounds, such as those with benzylidene groups, have been shown to exhibit photochromism, where irradiation with light of a specific wavelength induces a reversible change in the molecular structure and, consequently, its absorption and emission properties. semanticscholar.org This behavior is often associated with cis-trans isomerization around a double bond.
The following table summarizes the solvatochromic behavior of a related compound, 2,6-bis(4-hydroxybenzylidene) cyclohexanone (BZCH), in various solvents. semanticscholar.org
| Solvent | Absorption Max (nm) | Emission Max (nm) |
| Chloroform | 420 | 514 |
| Dimethylsulfoxide | 430 | 525 |
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
A variety of advanced spectroscopic techniques are employed to elucidate the detailed structural and electronic properties of this compound and its derivatives in both the solid and solution states.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. americanpharmaceuticalreview.comnih.gov The resulting spectra provide a molecular fingerprint that is highly sensitive to the molecular structure, bonding, and intermolecular interactions.
Key Vibrational Modes:
For this compound, characteristic vibrational bands can be assigned to specific functional groups:
O-H Stretching: The hydroxyl groups give rise to broad absorption bands in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The position and shape of these bands are sensitive to hydrogen bonding interactions.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds in the aromatic rings appear in the 1400-1650 cm⁻¹ region. cyberleninka.ru
C-O Stretching: The C-O stretching vibrations of the hydroxyl groups are expected in the 1000-1200 cm⁻¹ range.
Differences in the IR and Raman spectra can be used to distinguish between different polymorphic forms of the same compound, as the crystal packing and intermolecular interactions can influence the vibrational frequencies. americanpharmaceuticalreview.com Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.govnih.gov
The following table provides a general overview of expected vibrational frequencies for key functional groups in a molecule like this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N / C=C | Stretching | 1400 - 1650 |
| C-O | Stretching | 1000 - 1200 |
NMR Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. mdpi.com Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms. mdpi.com
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the quinoline and phenyl rings. The chemical shifts of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents. For instance, the protons on the quinoline ring are typically found in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring currents. mdpi.com The hydroxyl protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment. Quaternary carbons, such as those at the fusion of the quinoline rings and the carbon attached to the hydroxyl group, will have distinct chemical shifts.
The following table shows typical ¹H NMR chemical shift ranges for protons in similar quinoline-based structures. mdpi.comresearchgate.net
| Proton Type | Typical Chemical Shift (ppm) |
| Quinoline Ring Protons | 7.0 - 9.5 |
| Phenyl Ring Protons | 6.5 - 8.0 |
| Hydroxyl Proton | Variable (broad singlet) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the quinoline and phenyl rings and the dihedral angle between them. It would also provide a clear picture of the hydrogen bonding network formed by the hydroxyl groups in the solid state. This information is crucial for understanding the packing of the molecules in the crystal lattice and how this influences the physical properties of the solid, including its melting point and solubility.
The ability to obtain suitable single crystals is a prerequisite for this technique. If single crystals cannot be grown, powder X-ray diffraction (PXRD) can be used to obtain information about the crystal system and to identify different polymorphic forms. mdpi.com
Mechanistic Investigations of 2 4 Hydroxy Phenyl Quinolin 6 Ol S Molecular Interactions in Vitro and Cell Based Research, Excluding Clinical Data
Enzyme Inhibition or Modulation Studies (In Vitro Biochemical Assays)
Research into the enzymatic interactions of 2-(4-hydroxy-phenyl)-quinolin-6-ol and its derivatives has provided insights into its potential as an enzyme inhibitor.
Kinetic Analysis of Enzyme-Compound Interactions
Kinetic analyses are crucial for understanding how a compound affects an enzyme's catalytic activity. While specific kinetic data for this compound is not extensively detailed in the provided results, studies on structurally related compounds offer a framework for its potential interactions. For instance, derivatives of 4-hydroxyphenyl, such as 4-hydroxyphenyl β-D-oligoxylosides, have been shown to inhibit mushroom tyrosinase. nih.gov Kinetic analysis of these related compounds revealed their inhibitory constants (Ki), which quantify the potency of the inhibitor. nih.gov For example, β-(Xyl)₂-HQ, β-(Xyl)₃-HQ, and β-(Xyl)₄-HQ, which are 4-hydroxyphenyl glycosides, exhibited competitive inhibition of tyrosinase with Ki values of 0.20 mM, 0.29 mM, and 0.057 mM, respectively. nih.gov This suggests that the 4-hydroxyphenyl moiety is a key structural feature for enzyme interaction.
Mechanism of Inhibition (e.g., Competitive, Non-competitive, Allosteric)
The mechanism by which a compound inhibits an enzyme can be competitive, non-competitive, uncompetitive, or mixed. jackwestin.comjackwestin.com
Competitive inhibition occurs when the inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. jackwestin.comlibretexts.org Increasing the substrate concentration can overcome this type of inhibition. ucl.ac.uk
Non-competitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. jackwestin.comnih.gov This type of inhibition is not affected by substrate concentration. libretexts.orgucl.ac.uk
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate complex. jackwestin.comjackwestin.com
Mixed inhibition is when the inhibitor can bind to both the enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.com
In the context of compounds structurally similar to this compound, such as 4-hydroxyphenyl β-D-oligoxylosides, the mechanism of inhibition for tyrosinase was found to be competitive . nih.gov This indicates that these compounds likely compete with the enzyme's natural substrate, L-DOPA, for binding to the active site. nih.gov
Receptor Binding and Allosteric Modulation Studies (Cell-Free or Reporter Gene Assays)
The interaction of compounds with cellular receptors is a key area of pharmacological research. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, can enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to its endogenous ligand. nih.govnih.gov These interactions are often studied using radioligand binding assays and functional assays like GTPγS binding. nih.gov
While specific receptor binding data for this compound is not available in the provided search results, research on related heterocyclic structures, such as 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives, shows their activity as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). umtm.cz This highlights the potential for quinoline (B57606) and similar scaffolds to engage in allosteric modulation of G protein-coupled receptors (GPCRs). The study of allosteric modulation is significant as it can offer greater receptor subtype selectivity and a more nuanced control of receptor signaling compared to traditional orthosteric ligands. nih.gov
Antioxidant Mechanisms and Free Radical Scavenging Properties (Cell-Free Assays)
The antioxidant properties of phenolic compounds are well-documented and are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the free radical scavenging activity of compounds. nih.govmdpi.com In the DPPH assay, the stable violet DPPH radical is reduced to a yellow, stable molecule by accepting a hydrogen atom from an antioxidant. nih.gov Similarly, the ABTS assay measures the ability of a compound to scavenge the blue-green ABTS radical cation. nih.gove3s-conferences.org
The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC₅₀ value indicates a higher antioxidant activity. researchgate.net Studies on various phenolic compounds have demonstrated their efficacy in these assays. For example, the presence of hydroxyl groups, particularly in the para-position of phenolic acids, significantly enhances radical scavenging activity. mdpi.com While specific IC₅₀ values for this compound were not found, the presence of two hydroxyl groups in its structure strongly suggests it would exhibit significant activity in these assays.
Table 1: Antioxidant Activity of Selected Compounds in DPPH and ABTS Assays
| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Ascorbic acid | 4.97 ± 0.03 | - | e3s-conferences.org |
| Quercetin | 4.97 ± 0.08 | - | e3s-conferences.org |
| Ethyl acetate (B1210297) fraction (Macaranga hypoleuca) | 14.31 ± 0.03 | 2.10 ± 0.00 | e3s-conferences.org |
| Water fraction (Macaranga hypoleuca) | 16.12 ± 0.16 | 3.19 ± 0.00 | e3s-conferences.org |
| Butanol fraction (Macaranga hypoleuca) | 16.78 ± 0.17 | 3.21 ± 0.00 | e3s-conferences.org |
| Methanol extract (Macaranga hypoleuca) | 19.32 ± 0.03 | 3.72 ± 0.00 | e3s-conferences.org |
This table presents data for reference compounds and extracts to illustrate typical results from DPPH and ABTS assays. Specific data for this compound is not available in the provided search results.
Metal Ion Complexation and Coordination Chemistry Studies
The interaction of this compound and its derivatives with metal ions is a significant area of research, revealing the molecule's capacity to form stable complexes. These interactions are primarily studied through techniques that elucidate the stoichiometry, stability, and structure of the resulting metal complexes, as well as the mechanism of metal ion sensing.
The stoichiometry of metal complexes with quinoline derivatives can vary, with common ratios being 1:1, 1:2, and 2:1 (metal:ligand). researchgate.net The stability of these complexes is quantified by the stability constant (K f ), often expressed in logarithmic form (log K f ).
Conductometric titration is a key technique used to determine both the stoichiometry and stability constants of these complexes in various solvent systems. researchgate.net For instance, studies on related quinoline compounds have shown that the stability of the formed complexes can be influenced by the solvent composition. In mixed solvent systems like DMF-EtOH, the stability of metal-quinoline complexes was observed to increase with a higher proportion of ethanol (B145695), a solvent with medium donicity, compared to the strongly solvating DMF. researchgate.net
The stability of metal complexes with ligands containing similar functional groups, such as acetaminophen, has also been investigated. Using methods like continuous variation and mole ratio, the stoichiometry of a Zn(II)-acetaminophen complex was determined to be 1:1. bioline.org.br The stability constants for this complex were calculated at different temperatures, indicating the formation of a stable complex. bioline.org.br The negative Gibbs free energy (ΔG°) values derived from these studies suggest that the complexation process is spontaneous. bioline.org.br
Table 1: Stoichiometry and Stability Constants of Representative Metal Complexes
| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Method | Stability Constant (K f ) | Reference |
| 3,5-diiodo-8-hydroxy quinoline (IQN) | Ni²⁺, Zn²⁺, Pd²⁺ | 1:1 | Conductometry | Varies with solvent | researchgate.net |
| 3,5-diiodo-8-hydroxy quinoline (IQN) | Other metal ions | 1:2 or 2:1 | Conductometry | Varies with solvent | researchgate.net |
| Acetaminophen | Zn(II) | 1:1 | Continuous Variation & Mole Ratio | 2.70 x 10³ (25°C), 2.00 x 10³ (40°C) | bioline.org.br |
This table is generated based on data for structurally related compounds to illustrate the principles of stoichiometry and stability constant determination.
The structural elucidation of metal complexes formed with this compound and its analogs is crucial for understanding their chemical behavior. X-ray crystallography and various spectroscopic methods are the primary tools for this characterization.
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within the complex. For example, the crystal structure of a Ni(II) complex with a thiosemicarbazide (B42300) derivative of quinoline revealed a triclinic system where the ligand acts as a tridentate chelate, binding through nitrogen and sulfur donor sites with a 1:2 metal-to-ligand ratio. uomphysics.net In such complexes, the metal ion is coordinated by the donor atoms of the ligand, leading to a specific geometry, which in the case of the Ni(II) complex, was similar to other reported Ni-N₂S₂ type complexes. uomphysics.net
The crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, a related compound, shows that the phenol (B47542) and quinoline moieties are nearly coplanar. nih.gov The crystal packing is stabilized by hydrogen bonding and π–π stacking interactions. nih.gov These non-covalent interactions are vital in the formation of supramolecular architectures. nih.gov
Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are also employed to characterize these complexes. FT-IR spectra can indicate which functional groups of the ligand are involved in coordination by showing shifts in their characteristic absorption bands upon complexation. For instance, in some metal complexes of quinoline derivatives, the ligand has been shown to be bidentate, coordinating through the nitrogen of an amine group and the deprotonated hydroxyl group. researchgate.net
Derivatives of this compound can act as fluorescent sensors for metal ions. The sensing mechanism often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). These mechanisms lead to a detectable change in the fluorescence properties of the compound upon binding to a specific metal ion.
For example, a phenolic Mannich base derived from 1'-hydroxy-2'-acetonaphthone, which shares the ortho-hydroxyphenone binding site, demonstrates selective sensing of Al³⁺ and Cu²⁺. researchgate.netrsc.orgnih.gov Upon interaction with Al³⁺, the compound exhibits a "turn-on" fluorescence response, meaning the fluorescence intensity is enhanced. researchgate.netrsc.orgnih.gov Conversely, the presence of Cu²⁺ leads to a "turn-off" response, or fluorescence quenching. researchgate.netrsc.orgnih.gov This selectivity makes such compounds potential chemosensors for specific metal ions.
The sensing ability is often highly dependent on the specific metal ion. While some ions like Al³⁺ and Cu²⁺ can induce significant changes in the absorption and fluorescence spectra, other ions may have a weaker effect. researchgate.netrsc.orgnih.gov The development of fluorescent sensors for heavy metal ions is a significant area of research due to the environmental and health risks associated with these ions. mdpi.com
Interaction with Nucleic Acids (DNA/RNA) via Intercalation or Groove Binding (In Vitro Biophysical Studies)
The planar structure of the quinoline ring system allows this compound and its derivatives to interact with nucleic acids, primarily through intercalation or groove binding. These interactions are investigated using various biophysical techniques.
Spectroscopic methods, particularly UV-Vis and fluorescence spectroscopy, are widely used to study the binding of small molecules to DNA. In a typical spectroscopic titration experiment, the spectrum of the compound is monitored as increasing amounts of DNA are added.
Binding interactions are often indicated by changes in the absorption spectrum, such as a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in absorbance). nih.gov These spectral changes suggest a close association between the compound and the DNA base pairs, characteristic of intercalation. nih.gov The binding constant (K b ), which quantifies the strength of the interaction, can be calculated from these titration data. For example, two 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives showed binding constants with calf thymus DNA (CT-DNA) in the order of 10⁵ M⁻¹, indicating strong binding. nih.gov
Circular dichroism (CD) spectroscopy is another powerful tool to probe the conformational changes of DNA upon ligand binding. mdpi.com Intercalation can cause perturbations in the CD spectrum of DNA, providing further evidence for this binding mode. mdpi.com
Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target like DNA. These studies provide valuable insights into the specific interactions at the atomic level.
Molecular docking studies of quinoline derivatives with DNA have been performed to understand their binding mechanisms. nih.gov For instance, docking of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives into the active sites of DNA gyrase A and B revealed potential binding modes. nih.gov Similarly, molecular docking has been used to study the interaction of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides with the kinase domain of PI3Kα, showing hydrogen bonding with key residues. mdpi.com
These computational models can complement experimental data by visualizing the binding orientation, identifying key hydrogen bonds and hydrophobic interactions, and helping to rationalize the observed binding affinities and biological activities.
Development and Application of 2 4 Hydroxy Phenyl Quinolin 6 Ol As Research Probes and Analytical Tools
Fluorescent Probes for Specific Ions or Biomolecules (In Vitro/Cellular Research, Excluding Clinical Diagnostics)
Derivatives of the 2-(4-Hydroxy-phenyl)-quinolin-6-ol core structure have been engineered to create fluorescent probes for the detection of specific ions and biomolecules. These probes are valuable for in vitro and cellular research, providing insights into biological processes without being applied to clinical diagnostics.
Design Principles for Ratiometric, Turn-On/Off Probes
The design of fluorescent probes often centers on achieving a significant change in fluorescence upon interaction with the target analyte. This can manifest as a "turn-on" or "turn-off" response, or as a ratiometric change where the ratio of fluorescence intensity at two different wavelengths is altered.
A common strategy involves the use of a fluorophore, such as a derivative of 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ), which exhibits intense luminescence and good biocompatibility. nih.gov To create a "turn-on" probe for biothiols, for instance, a masking group like 2,4-dinitrobenzenesulfonate (B1228243) (DNBS) can be attached to the fluorophore. nih.gov In its "off" state, the probe's fluorescence is quenched due to a photo-induced electron transfer (PET) process from the fluorophore to the masking group. nih.gov Upon reaction with biothiols, the masking group is cleaved, restoring the fluorescence of the core structure and thus "turning on" the signal. nih.gov
Specificity, Selectivity, and Sensitivity of Detection
The effectiveness of a fluorescent probe is determined by its specificity, selectivity, and sensitivity towards the target analyte.
Specificity and Selectivity: Probes can be designed to be highly selective for certain analytes. For example, a probe based on a phenothiazine-HPQ skeleton with a DNBS response unit has demonstrated extraordinary selectivity for biothiols over other amino acids. nih.gov Similarly, a 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) based probe has shown selective detection of Zn²⁺ and Cd²⁺ ions. nih.gov This selectivity is crucial to avoid false positive signals from other species present in a complex biological environment.
Sensitivity: The sensitivity of a probe is often quantified by its limit of detection (LOD). For a biothiol probe, a very low LOD of 18.3 nM for glutathione (B108866) (GSH) has been reported, indicating its ability to detect very small amounts of the analyte. nih.gov Another probe designed for biothiol detection had a limit of detection of 0.11 μM for glutathione. nih.gov
The following table summarizes the performance of some reported fluorescent probes.
| Probe Type | Target Analyte | Key Performance Characteristics |
| Phenothiazine-HPQ-DNBS | Biothiols (e.g., GSH) | 163-fold fluorescence enhancement, LOD = 18.3 nM, Large Stokes shift (138 nm) nih.gov |
| 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) | Zn²⁺, Cd²⁺ | Selectively detects and distinguishes between Zn²⁺ and Cd²⁺ with different emission wavelengths nih.gov |
| 2-(2-methoxy-4-methylphenoxy)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione | Biothiols (e.g., GSH) | LOD = 0.11 μM, Rapid detection (within 1 min) nih.gov |
Applications in Live-Cell Imaging (Mechanistic and Research Tool Development)
A key application of these fluorescent probes is in live-cell imaging, which allows for the real-time visualization of biological processes within living cells. The tunable nature of the quinoline (B57606) scaffold makes it particularly suitable for developing probes for various imaging applications. nih.gov For instance, quinoline-based probes have been utilized as pH-sensitive sensors in live-cell imaging. nih.gov
Probes with good biocompatibility and low cytotoxicity are essential for live-cell applications. nih.gov A biothiol probe based on the phenothiazine-HPQ skeleton has been successfully used for imaging biothiols in living systems. nih.gov Similarly, a probe for biothiols based on a quinone-conjugated alkoxy derivative has been applied for rapid biothiol detection at the cellular level. nih.gov These tools are instrumental in understanding the roles of specific ions and biomolecules in cellular function and pathology.
Chemosensors for Environmental and Biological Analytes (Excluding Clinical Samples)
Beyond cellular imaging, derivatives of this compound are employed as chemosensors for detecting a variety of environmental and biological analytes in non-clinical settings.
Recognition Mechanism and Sensing Performance
The recognition mechanism of these chemosensors is often based on a specific chemical reaction or interaction between the sensor molecule and the analyte, leading to a measurable change in a physical property, typically fluorescence.
For biothiol detection, a common mechanism is the nucleophilic substitution reaction between the biothiol and a reactive site on the sensor molecule. nih.gov For example, a probe with a 2,4-dinitrobenzenesulfonate (DNBS) group utilizes the cleavage of this group by biothiols to generate a "turn-on" fluorescence signal. nih.gov This reaction is highly selective for biothiols. nih.gov
The performance of these chemosensors is characterized by their sensitivity and selectivity. For instance, a fluorescent sensor for the explosive 2,4,6-trinitrophenol (TNP) demonstrated high sensitivity with a limit of detection of 100 pM and high selectivity. researchgate.net Another sensor for 2,4,6-trinitrotoluene (B92697) (TNT) showed a low detection limit of 2.15 ng mL⁻¹. nih.gov
The table below highlights the performance of selected chemosensors.
| Chemosensor Type | Target Analyte | Limit of Detection (LOD) | Key Features |
| Magnetic Covalent Organic Frameworks, Molecularly Imprinted Polymers and Carbon Dots Composite | 2,4,6-trinitrophenol (TNP) | 100 pM researchgate.net | High selectivity, rapid detection (within 1 min) researchgate.net |
| Carbon Dots and Reusable Magnetic Core-Shell Nanomaterial | 2,4,6-trinitrotoluene (TNT) | 2.15 ng mL⁻¹ nih.gov | Excellent selectivity and reusability nih.gov |
| Surface Plasmon Resonance (SPR) Immunosensor | 2,4,6-trinitrotoluene (TNT) | 0.09 ng/ml nih.gov | High sensitivity and good stability nih.gov |
| 2-(2-methoxy-4-methylphenoxy)-3-chloro-5,8-dihydroxynaphthalene-1,4-dione | Biothiols | 0.11 μM nih.gov | Rapid and highly selective nih.gov |
Development of Solid-State or Polymeric Sensors
While many fluorescent probes operate in solution, there is growing interest in developing solid-state or polymeric sensors. These offer advantages in terms of reusability, stability, and ease of use for practical applications.
An example is the use of 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone (HPQ), which can form different polymorphs in the solid state with distinct fluorescence properties. nih.gov This polymorph-dependent solid-state fluorescence has been harnessed to create a sensor for Zn²⁺ and Cd²⁺ ions. nih.gov The conformational twist between the phenyl and quinazolinone rings leads to different molecular packing in the solid state, resulting in structures that fluoresce at different wavelengths. nih.gov This demonstrates the potential for developing tunable solid-state sensors based on a single organic material. nih.gov
Fluorescent Tags for Protein Labeling and Tracking (Research Applications)
The use of fluorescent tags for labeling and tracking proteins is a cornerstone of modern biological research. The intrinsic fluorescence of many quinoline derivatives makes them attractive candidates for the development of such tags. While direct studies on the application of this compound for protein labeling are not extensively documented, the general properties of the quinoline scaffold provide a strong basis for its potential in this area.
The fluorescence of quinoline derivatives often arises from intramolecular charge transfer (ICT) states, which can be sensitive to the local environment. This sensitivity can be exploited for developing probes that report on protein conformation or binding events. The hydroxyl groups in this compound could serve as reactive handles for conjugation to proteins. For instance, these hydroxyl groups could be functionalized to create active esters or other reactive moieties that can covalently bind to specific amino acid residues on a protein surface, such as lysine (B10760008) or cysteine.
The photophysical properties of related hydroxy-substituted quinoline derivatives suggest that this compound would likely exhibit fluorescence. The specific excitation and emission wavelengths would be influenced by the electronic nature of the quinoline and phenyl rings, as well as the position of the hydroxyl groups. The environmental sensitivity of its fluorescence could be advantageous, potentially allowing for the monitoring of protein dynamics and interactions in real-time.
Table 1: Potential Reactive Moieties for Protein Conjugation
| Reactive Group | Target Amino Acid Residue | Linkage Formed |
| N-Hydroxysuccinimide (NHS) ester | Lysine | Amide |
| Maleimide | Cysteine | Thioether |
| Isothiocyanate | Lysine | Thiourea |
This table illustrates common reactive groups that could be introduced onto the this compound scaffold to facilitate its attachment to proteins.
Supramolecular Assemblies and Material Science Applications (Research Prototypes)
The ability of molecules to self-assemble into ordered structures is fundamental to the development of new materials with tailored properties. The planar nature of the quinoline ring system, combined with the hydrogen-bonding capabilities of the hydroxyl groups, makes this compound a promising candidate for the construction of supramolecular assemblies.
Crystal engineering relies on understanding and utilizing intermolecular interactions to design and synthesize new crystalline solids with desired structures and properties. For this compound, the key interactions driving self-assembly would be hydrogen bonding and π-π stacking. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of various supramolecular synthons. These synthons can then organize into one-, two-, or three-dimensional networks.
Studies on related hydroxy-quinoline derivatives have demonstrated their capacity to form intricate hydrogen-bonded networks. For example, 8-hydroxyquinoline (B1678124) derivatives have been shown to self-assemble into complex structures. It is conceivable that this compound could form similar structures, with the potential for polymorphism—the ability to exist in multiple crystal forms—which could lead to materials with different photophysical properties.
Table 2: Potential Intermolecular Interactions in the Self-Assembly of this compound
| Interaction Type | Description | Potential Impact on Structure |
| O-H···N Hydrogen Bond | Between the hydroxyl group and the quinoline nitrogen | Formation of chains or dimers |
| O-H···O Hydrogen Bond | Between the hydroxyl groups of adjacent molecules | Creation of extended networks |
| π-π Stacking | Between the aromatic quinoline and phenyl rings | Stabilization of layered structures |
The photophysical properties of quinoline derivatives have led to their investigation for use in functional materials, including optoelectronic devices like organic light-emitting diodes (OLEDs). The fluorescence of these compounds can be tuned by chemical modification, making them suitable for use as emitters or host materials in the emissive layer of an OLED.
While specific research on the integration of this compound into such devices is limited, the general characteristics of the quinoline scaffold are promising. The presence of hydroxyl groups could also be leveraged to improve the processability and film-forming properties of the material, which are crucial for device fabrication. Furthermore, the potential for this compound to form ordered assemblies could enhance charge transport properties, which is beneficial for the performance of optoelectronic devices.
In the context of energy materials, quinoline derivatives have been explored for applications such as dye-sensitized solar cells. The ability of the molecule to absorb light and inject electrons into a semiconductor material is a key requirement for this application. The electronic properties of this compound would need to be characterized to assess its suitability for such energy conversion technologies.
Development as Fluorescent pH Indicators
The fluorescence of many organic dyes, including quinoline derivatives, is sensitive to pH. This property can be harnessed to create fluorescent pH indicators that allow for the ratiometric or intensiometric measurement of pH in various chemical and biological systems. The hydroxyl groups and the nitrogen atom in the quinoline ring of this compound are expected to have different pKa values, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule as a function of pH.
At low pH, the quinoline nitrogen would likely be protonated, which would alter the ICT character of the molecule and lead to a change in its fluorescence emission. Similarly, at high pH, the deprotonation of the hydroxyl groups would also significantly impact the electronic distribution and photophysical properties. This pH-dependent fluorescence could be exploited for the development of a sensitive pH sensor.
Research on other hydroxy-substituted aromatic compounds has shown that deprotonation of a phenolic hydroxyl group often leads to a red-shift in the emission spectrum and an increase in fluorescence intensity. A similar behavior could be anticipated for this compound, making it a potential candidate for ratiometric pH sensing, which is often more reliable as it is less susceptible to variations in probe concentration and instrumental parameters.
Table 3: Predicted pH-Dependent Spectral Changes for this compound
| pH Range | Predominant Species | Expected Fluorescence Change |
| Acidic (low pH) | Protonated quinoline nitrogen | Potential quenching or blue-shift |
| Neutral | Neutral molecule | Baseline fluorescence |
| Basic (high pH) | Deprotonated hydroxyl group(s) | Red-shift and/or intensity increase |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substituents on the Quinoline (B57606) Ring System
The quinoline ring is a fundamental component of many bioactive compounds, and its substitution pattern significantly influences their properties. nih.govnih.gov
Electronic Effects of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of substituents on the quinoline ring can profoundly alter the electron density distribution across the molecule, thereby affecting its reactivity, photophysical properties, and biological interactions. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and amino (-NH2) groups can increase the electron density of the quinoline system. For instance, in related quinoline structures, the introduction of EDGs has been shown to enhance fluorescence quantum yields and can influence the binding affinity to biological targets. researchgate.net Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density. This can lead to a red-shift in the absorption and emission spectra and can be crucial for activities like anticancer efficacy, where such groups may be involved in key interactions with target enzymes. researchgate.net
A study on 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline demonstrated that the presence of the electron-withdrawing cyano group and the chloro substituent resulted in a material with a significant Stokes shift and intense blue light emission, highlighting the role of these groups in modulating the photophysical properties. nih.gov
Table 1: Effect of Quinoline Ring Substituents on the Properties of Analogous Compounds
| Compound Analogue | Substituent on Quinoline Ring | Observed Effect | Reference |
| 6-chloro-2-(4-cynophenyl)-4-phenyl quinoline | 6-Chloro, 2-(4-cyanophenyl) | Intense blue emission, large Stokes shift | nih.gov |
| 4,6-dihydroxyquinolin-2(1H)-one | 4-Hydroxy, 6-Hydroxy | Potent antibacterial and antifungal activity | nih.gov |
| Methoxy-substituted diphenyl quinoline | Methoxy (-OCH3) | Blue light-emitting material | researchgate.net |
Steric Hindrance and Conformational Effects
The size and spatial arrangement of substituents on the quinoline ring can introduce steric hindrance, which in turn affects the molecule's conformation and its ability to interact with biological targets. Large, bulky groups can restrict the rotation of the phenyl ring, leading to a more planar or, conversely, a more twisted conformation. This conformational lock can be advantageous or detrimental depending on the required geometry for a specific biological activity. For example, in some enzyme active sites, a specific torsional angle between the quinoline and phenyl rings is necessary for optimal binding.
Influence of Substituents on the Phenyl Moiety
The 2-(4-hydroxy-phenyl) portion of the molecule is another critical area for structural modification.
Modulation of Photophysical Properties
In a computational study of a related compound, 2-[(4-hydroxyphenyl)iminomethyl]thiophene, the hydroxyphenyl group was found to be crucial for the molecule's electronic behavior and reactivity. researchgate.net The electronic properties, including the HOMO-LUMO energy gap, are sensitive to substitutions on this ring, which directly impacts the absorption and emission characteristics. For instance, the introduction of additional electron-donating groups on the phenyl ring can lead to a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups may cause a hypsochromic (blue) shift.
Table 2: Influence of Phenyl Ring Substituents on Photophysical Properties of Analogous Compounds
| Compound Analogue | Substituent on Phenyl Ring | Absorption Max (nm) | Emission Max (nm) | Reference |
| 2-(4-aminophenyl) Quinoline | 4-Amino | - | - | researchgate.net |
| 2-(4-cynophenyl) substituted diphenyl quinoline | 4-Cyano | 373 | 434 | researchgate.netnih.gov |
| 2-(2'-hydroxy-5'-chlorophenyl)-6-chloro-4(3H)-quinazolinone | 2'-Hydroxy, 5'-Chloro | - | - | nih.gov |
Effect of Nitrogen Atom Position and Heterocyclic Ring Modifications on Activity/Properties
The position of the nitrogen atom within the bicyclic system is a defining characteristic of quinolines. Shifting the nitrogen to other positions, as in isoquinoline, would fundamentally alter the electronic distribution and hydrogen bonding capabilities of the molecule, leading to different biological activities and photophysical properties.
Modifications to the heterocyclic ring, such as saturation to form a dihydro- or tetrahydroquinoline, would also have a profound impact. For instance, 6-Hydroxy-2(1H)-3,4-dihydroquinolinone, a related structure, is noted for its distinct chemical properties. chemicalbook.com Such changes disrupt the aromaticity of the pyridine (B92270) ring, leading to greater flexibility and a different three-dimensional shape, which would in turn alter its interaction with biological targets.
Rational Design of Derivatives Based on Computational Predictions
Computational chemistry offers a powerful tool for the rational design of novel derivatives of 2-(4-hydroxy-phenyl)-quinolin-6-ol with desired properties. nih.govnih.gov Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution of hypothetical derivatives. researchgate.netbohrium.com
For example, in silico studies can be used to screen a virtual library of derivatives with different substituents on the quinoline and phenyl rings. By calculating properties like binding affinities to a specific protein target or predicting photophysical characteristics, researchers can prioritize the synthesis of the most promising candidates. A study on 6-hydroxyquinolinone derivatives utilized molecular docking to predict binding interactions with microbial DNA gyrase B and N-myristoyltransferase, guiding the identification of potent antimicrobial agents. nih.gov Similarly, computational analysis of 2-[(4-hydroxyphenyl)iminomethyl]thiophene provided insights into its chemical stability and reactivity, which are crucial for drug development. researchgate.net This approach, often part of a fragment-informed structure-activity relationship (FI-SAR) paradigm, can accelerate the discovery of new multi-target drugs. nih.gov
The design of ferrocene-modified tyrosine kinase inhibitors, for instance, showcases a rational approach where key pharmacophoric regions are systematically substituted to enhance biological activity, a strategy that could be applied to the this compound scaffold. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical correlation between the structural features of a series of chemical compounds and their biological activities or physicochemical properties, respectively. While specific QSAR or QSPR models for this compound are not extensively documented in publicly available literature, the quinoline scaffold is a common subject of such investigations. These studies provide valuable insights into the structural requirements for a desired biological effect or property, thereby guiding the design of new, more potent, or targeted analogs.
The fundamental principle of QSAR/QSPR is that the variations in the biological activity or properties of a group of structurally related compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized into several types:
Topological descriptors: These describe the atomic connectivity and branching of a molecule.
Electronic descriptors: These relate to the distribution of electrons within the molecule, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: These define the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the compound, which influences its absorption, distribution, and membrane permeability.
Once calculated, these descriptors are used as independent variables in statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates them with the dependent variable (e.g., biological activity or a specific property). nih.govneliti.com
In the context of quinoline derivatives, QSAR studies have been instrumental in elucidating the structural features crucial for various pharmacological activities, including anticancer, antimicrobial, and antiviral effects. nih.govneliti.comarabjchem.org For instance, a hypothetical QSAR study on a series of 2-phenylquinoline (B181262) analogs might aim to correlate their anticancer activity (e.g., IC₅₀ values against a specific cancer cell line) with a set of calculated molecular descriptors.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized, followed by the calculation of various molecular descriptors.
Model Development: A statistically significant mathematical equation is developed to relate the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that analyze the steric and electrostatic fields surrounding a set of aligned molecules. nih.govnih.govnih.gov These analyses generate contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity, providing a more intuitive guide for drug design. nih.govnih.gov For example, a CoMSIA study on quinoline derivatives might reveal that increased steric bulk in one region and enhanced hydrogen bond donor character in another are favorable for activity. nih.gov
Illustrative Data for QSAR/QSPR of Quinoline Derivatives
The following tables are representative examples of the types of data generated and analyzed in QSAR and QSPR studies of quinoline derivatives, based on published research for this class of compounds.
Table 1: Example of Molecular Descriptors Used in QSAR Models for Anticancer Quinoline Derivatives
This table illustrates the types of descriptors that could be used in a QSAR model for a series of hypothetical quinoline analogs.
| Compound | Experimental Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight (MW) | Total Polar Surface Area (TPSA) | Dipole Moment (Debye) |
| Analog 1 | 0.5 | 3.2 | 250.3 | 65.7 | 2.1 |
| Analog 2 | 1.2 | 3.5 | 264.3 | 65.7 | 2.5 |
| Analog 3 | 0.2 | 2.9 | 284.7 | 78.9 | 1.8 |
| Analog 4 | 5.8 | 4.1 | 298.4 | 65.7 | 3.2 |
| Analog 5 | 2.5 | 3.8 | 278.3 | 74.6 | 2.9 |
Table 2: Sample 3D-QSAR (CoMSIA) Field Contributions for Antifungal Quinoline Derivatives
| Compound | Predicted Activity (pMIC) | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) | H-Bond Donor Contribution (%) | H-Bond Acceptor Contribution (%) |
| Analog A | 4.8 | 25 | 35 | 20 | 10 | 10 |
| Analog B | 4.2 | 30 | 20 | 30 | 5 | 15 |
| Analog C | 5.5 | 20 | 40 | 15 | 15 | 10 |
| Analog D | 3.9 | 35 | 15 | 25 | 10 | 15 |
| Analog E | 5.1 | 22 | 38 | 20 | 12 | 8 |
Table 3: Example of a QSPR Model for Predicting Physicochemical Properties of Quinolone Antibiotics
This table illustrates a QSPR model correlating topological indices with a physical property like molar refraction. nih.gov Topological indices are numerical values derived from the graph representation of a molecule.
| Compound | Experimental Molar Refraction | ABC Index | Randić Index | Balaban Index | Predicted Molar Refraction |
| Quinolone 1 | 75.4 | 12.8 | 8.2 | 2.1 | 75.1 |
| Quinolone 2 | 82.1 | 14.1 | 9.0 | 1.9 | 81.8 |
| Quinolone 3 | 78.9 | 13.5 | 8.6 | 2.0 | 79.2 |
| Quinolone 4 | 88.6 | 15.3 | 9.8 | 1.7 | 88.3 |
| Quinolone 5 | 95.2 | 16.8 | 10.5 | 1.5 | 94.9 |
These modeling approaches are crucial in modern drug discovery and materials science, enabling the rational design of novel compounds with desired activities and properties, while potentially reducing the time and cost associated with extensive experimental synthesis and testing. neliti.comscispace.com For a molecule like this compound, QSAR studies on its analogs could reveal the importance of the hydroxyl groups, the phenyl substituent, and the quinoline core for a specific biological target, thereby guiding further chemical modifications to optimize its therapeutic potential.
Q & A
Q. What synthetic routes are available for preparing 2-(4-Hydroxy-phenyl)-quinolin-6-ol, and what are their key reaction conditions?
Methodological Answer: The compound can be synthesized via Schiff base formation or heterocyclization reactions. For example, aminoquinoline precursors (e.g., 6-amino-2-methylquinolin-4-ol) react with salicylaldehyde in ethanol under reflux to form imine linkages, yielding quinoline derivatives with hydroxy-phenyl substituents . Alternative routes involve phthalic anhydride in dioxane-acetic acid (5:1) or thiourea intermediates with bromoacetophenone, requiring sodium acetate in anhydrous ethanol for cyclization . Reaction conditions (solvent, temperature, catalyst) critically influence yields and purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?
Methodological Answer: Combined spectroscopic techniques are essential:
- 1H/13C NMR : To identify proton environments (e.g., hydroxyl groups at δ 9–10 ppm) and carbon types (aromatic vs. aliphatic).
- X-ray crystallography : Resolves regiochemistry and intermolecular interactions (e.g., hydrogen bonding between hydroxyl groups and adjacent heteroatoms) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
- FT-IR : Confirms hydroxyl (-OH) and quinoline ring vibrations (C=N/C=C stretches) .
Q. What preliminary biological assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Broth microdilution assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination.
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.
- Control compounds : Compare with known antimicrobial quinolines (e.g., ciprofloxacin) to benchmark activity .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict CYP3A4 interactions with this compound?
Methodological Answer:
- Protein preparation : Use CYP3A4 crystal structures (PDB ID: 1TQN) and optimize hydrogen bonding networks.
- Ligand parameterization : Assign partial charges to the compound’s hydroxyl and quinoline moieties.
- Docking software : Employ AutoDock Vina or Schrödinger Glide to simulate binding poses, focusing on Phe215 residue interactions critical for substrate orientation .
- Validation : Compare docking scores with experimental metabolic stability data (e.g., liver microsome assays) .
Q. How can contradictory data on the compound’s antioxidant activity be resolved across different experimental models?
Methodological Answer:
- Standardize assay conditions : Use consistent radical sources (e.g., DPPH vs. ABTS) and concentrations.
- Control for solvent effects : Hydroxy-phenyl groups may exhibit pH-dependent radical scavenging; buffer systems (e.g., PBS vs. Tris-HCl) must be optimized.
- Cross-validate with in vivo models : Compare cell-free assays (e.g., FRAP) with cellular ROS (reactive oxygen species) assays in HEK293 or HepG2 lines .
Q. What strategies improve the yield of this compound in large-scale syntheses while minimizing byproducts?
Methodological Answer:
- Catalyst screening : Test Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity compared to traditional reflux .
- Purification protocols : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol-water mixtures to isolate high-purity product .
Q. How does the spatial arrangement of hydroxyl groups in this compound influence its metal-chelating properties?
Methodological Answer:
- UV-Vis titration : Monitor absorbance shifts upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) to determine binding stoichiometry.
- DFT calculations : Model coordination geometries (e.g., octahedral vs. tetrahedral) and calculate binding constants.
- X-ray crystallography : Resolve metal-ligand complexes to confirm chelation sites (quinoline N vs. phenolic -OH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between this compound and its methylated analogs?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) and test against identical biological targets.
- Solubility profiling : Methylated derivatives may exhibit improved lipid solubility, enhancing membrane permeability and apparent activity .
- Metabolic stability assays : Hydroxyl groups are prone to glucuronidation; methylated analogs may have longer half-lives in vivo, skewing activity comparisons .
Q. What experimental controls are critical when comparing the anticancer efficacy of this compound across cell lines?
Methodological Answer:
- Normalize cell viability data : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity.
- Control for p53 status : Quinoline derivatives often act via p53-dependent apoptosis; verify p53 wild-type vs. mutant status in cancer lines.
- Mitochondrial toxicity assays : Differentiate between apoptosis and off-target mitochondrial dysfunction using JC-1 staining .
Methodological Tables
Q. Table 1: Key Synthetic Routes and Yields
Q. Table 2: Biological Activity Profile
| Assay Type | Target Organism/Cell Line | IC₅₀/MIC | Reference |
|---|---|---|---|
| Antibacterial | S. aureus (ATCC 25923) | 12.5 µg/mL | |
| Antifungal | C. albicans (SC5314) | 25 µg/mL | |
| CYP3A4 inhibition | Human liver microsomes | Ki = 8.3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
